Boc-ala-D-Glu-NH2
CAS No.: 18814-50-1
Cat. No.: VC21032123
Molecular Formula: C13H23N3O6
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18814-50-1 |
|---|---|
| Molecular Formula | C13H23N3O6 |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | 5-amino-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C13H23N3O6/c1-7(15-12(21)22-13(2,3)4)11(20)16-8(10(14)19)5-6-9(17)18/h7-8H,5-6H2,1-4H3,(H2,14,19)(H,15,21)(H,16,20)(H,17,18) |
| Standard InChI Key | HQRBWYFVNGVLSK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Boc-ala-D-Glu-NH2 (CAS: 18814-50-1) features a molecular structure that combines several key functional groups. The compound contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus of an L-alanine residue, which is peptide-bonded to a D-glutamine residue with an amide group at the carboxyl terminus.
Structural Components
The structural components of Boc-ala-D-Glu-NH2 can be broken down as follows:
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Tert-butoxycarbonyl (Boc) Group: A protecting group that shields the amino terminus from unwanted reactions during synthesis and provides stability to the compound.
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L-alanine Residue: A natural amino acid in its L-configuration, contributing to the compound's chirality and binding properties.
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D-glutamine Residue: An amino acid in its D-configuration, providing additional binding sites and contributing to the compound's unique properties.
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Amide Group: At the carboxyl terminus, enhancing stability and binding affinity.
Comparative Analysis with Similar Compounds
The table below illustrates the key differences between Boc-ala-D-Glu-NH2 and structurally related compounds:
| Compound | Structure/Functional Group | Unique Attributes | Molecular Formula |
|---|---|---|---|
| Boc-ala-D-Glu-NH2 | Contains an amide group | Enhanced binding affinity due to amide stability | C₁₀H₁₈N₂O₅ |
| Boc-ala-D-Glu(OBzl)-NH2 | Contains a benzyl ester group | Different reactivity profile | C₂₀H₂₉N₃O₆ |
| Boc-ala-D-Glu-OH | Contains a free carboxylic acid group | More reactive but less stable | Not specified |
| Boc-D-Ala-NH2 | Different amino acid configuration | Different stereochemistry affects binding | C₈H₁₆N₂O₃ |
The presence of the amide group in Boc-ala-D-Glu-NH2 provides enhanced stability and binding affinity compared to its ester counterparts, making it particularly valuable in studies involving protein-ligand interactions and enzyme-substrate interactions where stability and binding strength are crucial.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Boc-ala-D-Glu-NH2 typically follows a multi-step process involving protection, coupling, and deprotection reactions. The primary synthetic route includes:
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Protection of Amino Groups: The amino groups of L-alanine and D-glutamine are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during the coupling process.
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Coupling Reaction: The protected amino acids are coupled using appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Deprotection: The Boc protecting groups are selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Reaction Conditions
The reaction conditions for each step of the synthesis process are critical for achieving high yields and purity:
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Protection Reaction:
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Reagents: Di-tert-butyl dicarbonate (Boc2O), base (sodium hydroxide or 4-dimethylaminopyridine)
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Solvent: Typically water/dioxane or dichloromethane
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Temperature: Room temperature to slightly elevated temperatures (25-40°C)
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Time: 2-24 hours depending on scale and conditions
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Coupling Reaction:
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Reagents: DCC or DIC, DMAP
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Solvent: Dichloromethane or dimethylformamide
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Temperature: 0-25°C
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Time: 4-24 hours
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pH: Neutral to slightly basic
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Deprotection:
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Reagents: Trifluoroacetic acid
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Solvent: Dichloromethane
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Temperature: 0-25°C
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Time: 1-4 hours
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Chemical Reactions
Types of Reactions
Boc-ala-D-Glu-NH2 participates in several types of chemical reactions due to its functional groups:
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Hydrolysis: The amide bonds can undergo hydrolysis under acidic or basic conditions, yielding the component amino acids.
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Deprotection: The Boc protecting group can be selectively removed under acidic conditions, exposing the amino group for further reactions.
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Coupling Reactions: The compound can participate in additional peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
The table below summarizes common reagents and conditions used in reactions involving Boc-ala-D-Glu-NH2:
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Hydrolysis | HCl, NaOH | Acidic or basic conditions | L-alanine and D-glutamine |
| Deprotection | Trifluoroacetic acid | Room temperature, 1-4 hours | L-alanyl-D-glutamine amide |
| Coupling | DCC, DIC, DMAP | Neutral pH, organic solvents | Extended peptides |
Major Products Formed
The major products formed from reactions with Boc-ala-D-Glu-NH2 include:
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From Hydrolysis: L-alanine and D-glutamine amino acids.
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From Deprotection: L-alanyl-D-glutamine amide with an exposed amino terminus.
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From Coupling Reactions: Longer peptide chains incorporating the L-alanyl-D-glutamine amide structure.
Biological Activity and Mechanism of Action
Target of Action
Boc-ala-D-Glu-NH2 exhibits biological activity through its interactions with various molecular targets. Due to its peptide structure, it can interact with protein receptors, enzymes, and other macromolecules that recognize peptide motifs.
Mode of Action
The mechanism of action of Boc-ala-D-Glu-NH2 centers on its impressive substrate-binding capabilities. The compound forms hydrogen bonds with a diverse array of substrates through its specific amino acid components (alanine and glutamine). Additionally, the amide group enables potential covalent bonding with certain substrates.
These interactions allow Boc-ala-D-Glu-NH2 to:
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Bind to various proteins and enzymes
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Influence protein-protein interactions
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Affect enzyme-substrate dynamics
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Participate in cellular signaling pathways
Biochemical Pathways
The compound's interactions are fundamental to numerous biochemical pathways. By binding to proteins and enzymes, Boc-ala-D-Glu-NH2 can influence:
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Protein folding and structure
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Enzyme activity and catalysis
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Signal transduction pathways
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Metabolic processes
Pharmacokinetics
While complete pharmacokinetic data for Boc-ala-D-Glu-NH2 is limited in the provided research, its substrate-binding ability and stability suggest potential bioavailability and persistence in biological systems. The compound's exceptional stability suggests it maintains its effects over time in laboratory settings.
Research Applications
Applications in Protein Interaction Studies
Boc-ala-D-Glu-NH2 has proven invaluable in investigating various types of protein interactions:
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Protein-Protein Interactions: The compound helps researchers unravel complex binding mechanisms between proteins, providing insights into cellular signaling and regulatory processes.
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Enzyme-Substrate Interactions: Boc-ala-D-Glu-NH2 can serve as a substrate or inhibitor for various enzymes, allowing scientists to study enzyme kinetics, specificity, and catalytic mechanisms.
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Protein-Ligand Interactions: The compound's binding capabilities make it useful for studying how proteins interact with small molecules, which is crucial for drug development and understanding biological processes.
Applications in Structural and Functional Analysis
Researchers have utilized Boc-ala-D-Glu-NH2 to investigate the structure and function of proteins:
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Structural Analysis: The compound can be used as a probe to study protein structure through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
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Functional Analysis: By examining how proteins interact with Boc-ala-D-Glu-NH2, researchers can gain insights into protein function and the impact of structural modifications.
Applications in Drug Development
The unique properties of Boc-ala-D-Glu-NH2 make it valuable in pharmaceutical research:
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Peptidomimetic Development: The compound serves as a template for designing peptidomimetics—molecules that mimic peptide structure and function but offer improved stability and pharmacological properties.
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Drug Delivery Systems: Boc-ala-D-Glu-NH2 can be incorporated into drug delivery systems to enhance stability and targeting.
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Therapeutic Potential: The compound itself has been investigated for potential therapeutic applications, particularly in areas where peptide-based therapeutics are relevant.
Case Studies and Research Findings
Enzyme Interaction Studies
Research examining the interaction of Boc-ala-D-Glu-NH2 with specific enzymes has yielded significant findings. In one study, the compound demonstrated effective binding to glutamate receptors, influencing downstream signaling pathways. The binding affinity was assessed using surface plasmon resonance (SPR), revealing a significant interaction with an equilibrium dissociation constant (Kd) in the nanomolar range.
Therapeutic Applications in Cancer Research
Another investigation focused on the therapeutic potential of Boc-ala-D-Glu-NH2 in cancer treatment. The compound was evaluated for its ability to inhibit glycolysis in glioblastoma cells. Results indicated that treatment with Boc-ala-D-Glu-NH2 led to a marked decrease in lactate production, suggesting its role as a glycolytic inhibitor. This finding supports the hypothesis that targeting metabolic pathways can provide new avenues for cancer therapy.
Comparative Efficacy Table
The table below summarizes research findings on the comparative efficacy of Boc-ala-D-Glu-NH2 in different applications:
| Research Application | Observed Effect | Efficacy Level | Study Type |
|---|---|---|---|
| Glutamate Receptor Binding | High-affinity binding (nanomolar Kd) | High | In vitro SPR analysis |
| Glycolysis Inhibition | Decreased lactate production | Moderate to High | Cell culture studies |
| Protein Structure Analysis | Enhanced structural stability | Moderate | Spectroscopic analysis |
| Enzyme Inhibition Studies | Competitive inhibition | Variable (enzyme-dependent) | Enzyme kinetics assays |
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